molecular formula C16H25NS2 B13006438 3-(tert-Butylthio)-6-(cyclohexylthio)-2-methylpyridine

3-(tert-Butylthio)-6-(cyclohexylthio)-2-methylpyridine

Cat. No.: B13006438
M. Wt: 295.5 g/mol
InChI Key: OLTXLKFGHIGYEY-UHFFFAOYSA-N
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Description

3-(tert-Butylthio)-6-(cyclohexylthio)-2-methylpyridine is a complex organic compound characterized by the presence of tert-butylthio and cyclohexylthio groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butylthio)-6-(cyclohexylthio)-2-methylpyridine typically involves the introduction of tert-butylthio and cyclohexylthio groups to a pyridine ring. One common method involves the use of tert-butylthiol and cyclohexylthiol as starting materials. The reaction is often catalyzed by a base such as potassium tert-butoxide in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butylthio)-6-(cyclohexylthio)-2-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(tert-Butylthio)-6-(cyclohexylthio)-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(tert-Butylthio)-6-(cyclohexylthio)-2-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of sulfur-containing groups can enhance its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butylthio)-2-cyanopyridine
  • 3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropanoic acid

Uniqueness

3-(tert-Butylthio)-6-(cyclohexylthio)-2-methylpyridine is unique due to the presence of both tert-butylthio and cyclohexylthio groups on the same pyridine ring.

Properties

Molecular Formula

C16H25NS2

Molecular Weight

295.5 g/mol

IUPAC Name

3-tert-butylsulfanyl-6-cyclohexylsulfanyl-2-methylpyridine

InChI

InChI=1S/C16H25NS2/c1-12-14(19-16(2,3)4)10-11-15(17-12)18-13-8-6-5-7-9-13/h10-11,13H,5-9H2,1-4H3

InChI Key

OLTXLKFGHIGYEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)SC2CCCCC2)SC(C)(C)C

Origin of Product

United States

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